molecular formula C10H10N2 B1349114 2-(4-Methylphenyl)-1H-imidazole CAS No. 37122-50-2

2-(4-Methylphenyl)-1H-imidazole

Cat. No.: B1349114
CAS No.: 37122-50-2
M. Wt: 158.2 g/mol
InChI Key: QHNDFWPCDITBSG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

2-(4-Methylphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Safety and Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include possible modifications to the compound’s structure to enhance its properties or new synthetic routes .

Biochemical Analysis

Biochemical Properties

2-(4-Methylphenyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases, resulting in the downregulation of signaling pathways involved in cell growth and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant biological responses. High doses of this compound have been associated with toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the imidazole ring can be functionalized at different positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylphenyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDFWPCDITBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344035
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37122-50-2
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 2-(4-Methylphenyl)-1H-imidazole into the structure of aromatic polyamides?

A1: The incorporation of this compound, as part of a diamine monomer, influences the properties of the resulting aromatic polyamides. Specifically, the research highlights the impact of this structural unit on the polymers' solubility and glass transition temperature (Tg) [].

Q2: How does the presence of this compound affect the thermal properties of the synthesized polyamides?

A2: The study found that incorporating a phenoxy group adjacent to the imidazole unit, as seen in the diamine 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, led to a significant decrease in Tg compared to analogous polyamides lacking the phenoxy unit. This suggests that the this compound, in combination with the phenoxy group, introduces flexibility into the polymer backbone, ultimately influencing its thermal properties [].

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